

# Quantitative Analysis of Human Involucrin (IVL) mRNA Expression Using SYBR Green-Based qPCR

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## Compound of Interest

Compound Name: *Involucrin*

Cat. No.: *B1238512*

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction:

**Involucrin** (IVL) is a key protein component of the cornified envelope in terminally differentiated keratinocytes, playing a crucial role in the formation of an intact skin barrier. The expression of **involucrin** is tightly regulated during epidermal differentiation and can be altered in various skin diseases and in response to therapeutic agents. Accurate and reliable quantification of human **involucrin** mRNA is therefore essential for research in dermatology, cosmetology, and drug development. This document provides a detailed protocol for the quantitative analysis of human **involucrin** mRNA expression using a SYBR Green-based quantitative polymerase chain reaction (qPCR) assay.

## Data Presentation

The following tables provide a framework for the systematic recording and analysis of qPCR data for determining the relative expression of human **involucrin** mRNA.

Table 1: qPCR Primer Specifications

| Target Gene            | Forward Primer (5'-3')         | Reverse Primer (5'-3')        | Amplicon Size (bp) | Reference                   |
|------------------------|--------------------------------|-------------------------------|--------------------|-----------------------------|
| Human Involucrin (IVL) | GGTCCAAGAC<br>ATTCAACCAGC<br>C | TCTGGACACTG<br>CGGGTGTTAT     | 119                | OriGene<br>(HP208665)       |
| Human GAPDH            | AGGTCGGAGT<br>CAACGGATTG       | GACAAGCTTCC<br>CGTTCTCAG      | 95                 | PrimerBank (ID: 37849553a1) |
| Human ACTB             | AGAGCTACGA<br>GCTGCCTGAC       | AGCACTGTGTT<br>GGCGTACAG      | 113                | PrimerBank (ID: 7666203a1)  |
| Human RPS26            | GCGATTCTGA<br>CTACTTGCTG<br>TG | GGACATTCTG<br>AAGCGAGCGT<br>C | 108                | PrimerBank (ID: 15359112a1) |

Table 2: Raw Quantification Cycle (Cq) Values

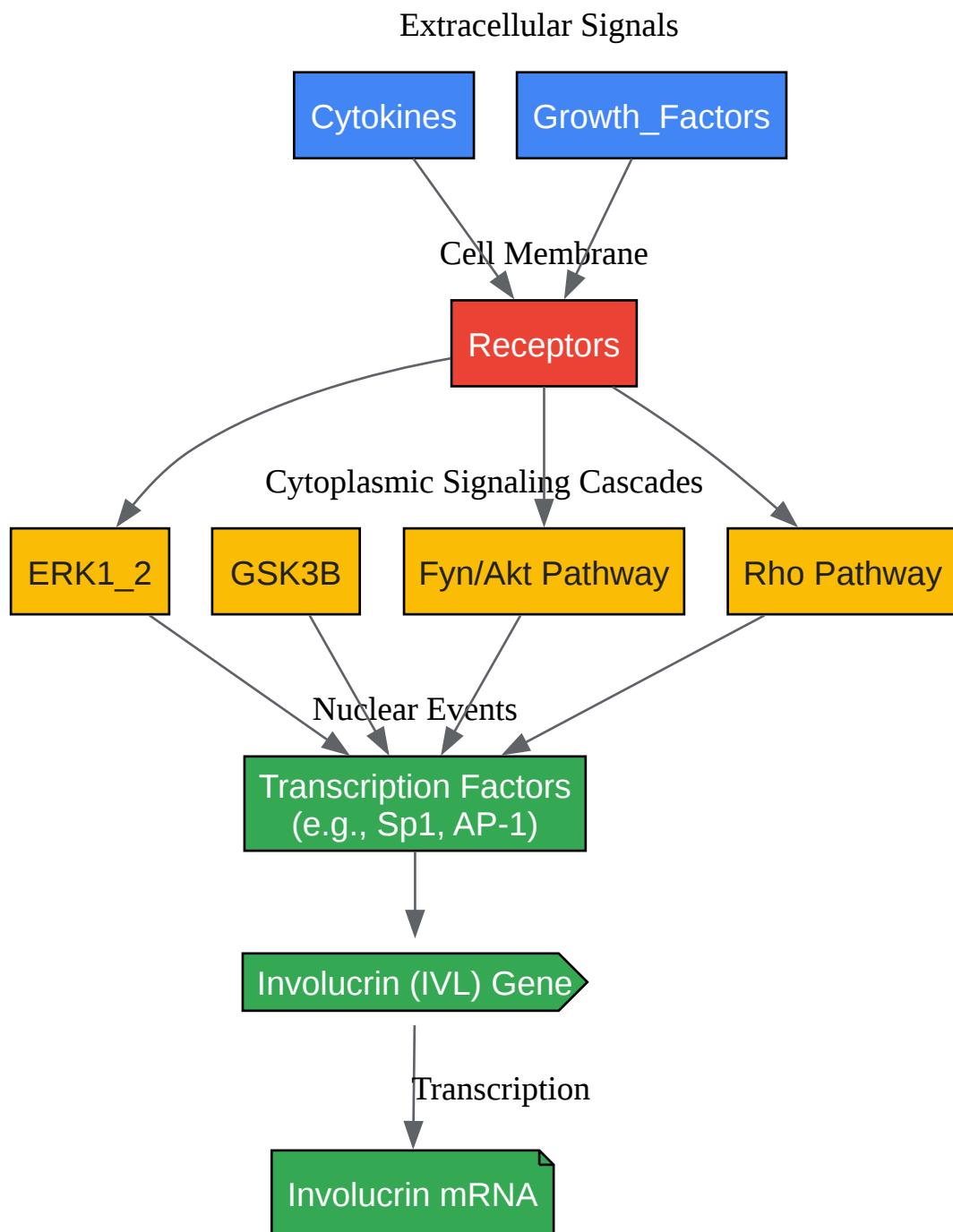
| Sample ID   | Replicate | Cq (IVL) | Cq (Housekeeping Gene) |
|-------------|-----------|----------|------------------------|
| Control 1   | 1         |          |                        |
| 2           |           |          |                        |
| 3           |           |          |                        |
| Treatment 1 | 1         |          |                        |
| 2           |           |          |                        |
| 3           |           |          |                        |
| ...         | ...       |          |                        |

Table 3: Relative Quantification Data Analysis ( $\Delta\Delta Cq$  Method)

| Sample ID | Avg. Cq (IVL) | Avg. Cq (HKG) | $\Delta Cq$ (Cq IVL - Cq HKG) | Avg. $\Delta Cq$ (Control) | $\Delta\Delta Cq$ ( $\Delta Cq$ Sample - Avg. $\Delta Cq$ Control) | Fold Change ( $2^{\Delta\Delta Cq}$ ) |
|-----------|---------------|---------------|-------------------------------|----------------------------|--------------------------------------------------------------------|---------------------------------------|
| Control 1 | 0             | 1             |                               |                            |                                                                    |                                       |
| Treatment |               |               |                               |                            |                                                                    |                                       |
| 1         |               |               |                               |                            |                                                                    |                                       |
| ...       |               |               |                               |                            |                                                                    |                                       |

## Signaling Pathways Regulating Involucrin Expression

The expression of **involucrin** in keratinocytes is regulated by a complex network of signaling pathways. Key pathways include the MAPK/ERK and PI3K/Akt pathways, which are often initiated by growth factors and cytokines. These pathways converge on transcription factors that bind to the **involucrin** promoter, driving its expression and promoting keratinocyte differentiation.



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Caption: Signaling pathways regulating **involucrin** gene expression in keratinocytes.

## Experimental Protocols

A generalized workflow for the quantification of human **involucrin** mRNA is depicted below. This is followed by detailed step-by-step protocols for each major stage of the process.



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Caption: Experimental workflow for qPCR analysis of **involucrin** mRNA.

## Protocol 1: Total RNA Extraction from Cultured Human Keratinocytes

This protocol is based on the use of a TRIzol-like reagent for the isolation of total RNA.

### Materials:

- Cultured human keratinocytes
- Phosphate-buffered saline (PBS), ice-cold
- TRIzol reagent (or equivalent)
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- Microcentrifuge tubes (1.5 mL, RNase-free)
- Micropipettes and RNase-free filter tips
- Refrigerated microcentrifuge

### Procedure:

- Cell Lysis:
  - Aspirate the culture medium from the keratinocytes.
  - Wash the cells once with ice-cold PBS.
  - Aspirate the PBS completely.
  - Add 1 mL of TRIzol reagent per 10 cm<sup>2</sup> of culture plate area directly to the cells.
  - Lyse the cells by pipetting the TRIzol reagent several times over the cell monolayer.
- Phase Separation:
  - Transfer the cell lysate to a 1.5 mL microcentrifuge tube.
  - Incubate at room temperature for 5 minutes.
  - Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used.
  - Cap the tube securely and shake vigorously for 15 seconds.
  - Incubate at room temperature for 3 minutes.
  - Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
- RNA Precipitation:
  - Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
  - Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent initially used.
  - Mix by inverting the tube gently and incubate at room temperature for 10 minutes.
  - Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
- RNA Wash:

- Carefully decant the supernatant.
- Wash the RNA pellet by adding 1 mL of 75% ethanol.
- Vortex briefly to dislodge the pellet.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.

- RNA Solubilization:
  - Carefully decant the ethanol.
  - Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
  - Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
  - Incubate at 55-60°C for 10 minutes to aid dissolution.
- RNA Quality and Quantity Assessment:
  - Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
  - Assess RNA integrity by agarose gel electrophoresis if necessary.

## Protocol 2: Reverse Transcription (cDNA Synthesis)

This protocol utilizes M-MLV reverse transcriptase and random hexamer primers.

Materials:

- Total RNA (1 µg)
- Random hexamer primers
- dNTP mix (10 mM)
- M-MLV Reverse Transcriptase (200 U/µL)

- 5X Reaction Buffer for M-MLV RT
- RNase inhibitor (40 U/µL)
- RNase-free water
- PCR tubes or plate
- Thermal cycler

**Procedure:**

- RNA/Primer Annealing:
  - In a PCR tube on ice, combine the following:
    - Total RNA: 1 µg
    - Random hexamers: 1 µL
    - dNTP mix (10 mM): 1 µL
    - RNase-free water: to a final volume of 13 µL
  - Mix gently and centrifuge briefly.
  - Incubate at 65°C for 5 minutes, then immediately place on ice for at least 1 minute.
- Reverse Transcription Reaction Assembly:
  - To the annealed RNA/primer mix, add the following on ice:
    - 5X Reaction Buffer: 4 µL
    - RNase inhibitor: 1 µL
    - M-MLV Reverse Transcriptase: 1 µL
    - RNase-free water: 1 µL

- The final reaction volume is 20 µL.
- Incubation:
  - Mix gently and centrifuge briefly.
  - Place the reaction in a thermal cycler and run the following program:
    - 25°C for 10 minutes (for random hexamer annealing)
    - 37°C for 50 minutes (for cDNA synthesis)
    - 70°C for 15 minutes (to inactivate the enzyme)
- Storage:
  - The resulting cDNA can be used immediately for qPCR or stored at -20°C.

## Protocol 3: SYBR Green qPCR

This protocol provides a general framework for SYBR Green-based qPCR.

### Materials:

- cDNA template (from Protocol 2)
- Forward and reverse primers for IVL and housekeeping gene(s) (10 µM stock)
- 2X SYBR Green qPCR Master Mix
- RNase-free water
- qPCR plate and optical seals
- Real-time PCR instrument

### Procedure:

- Reaction Setup:

- Thaw all reagents on ice. Mix and centrifuge briefly before use.
- Prepare a master mix for each primer set to ensure consistency across reactions. For a single 20 µL reaction, combine the following:
  - 2X SYBR Green qPCR Master Mix: 10 µL
  - Forward Primer (10 µM): 0.4 µL
  - Reverse Primer (10 µM): 0.4 µL
  - RNase-free water: 7.2 µL
- Aliquot 18 µL of the master mix into each well of a qPCR plate.
- Add 2 µL of cDNA template to each well.
- Include no-template controls (NTC) for each primer set by adding 2 µL of RNase-free water instead of cDNA.
- qPCR Cycling:
  - Seal the qPCR plate, mix gently, and centrifuge briefly.
  - Place the plate in the real-time PCR instrument and run the following cycling program:
    - Initial Denaturation: 95°C for 10 minutes
    - 40 Cycles:
      - Denaturation: 95°C for 15 seconds
      - Annealing/Extension: 60°C for 1 minute
    - Melt Curve Analysis: Perform a melt curve analysis according to the instrument's instructions to verify the specificity of the amplified product.

## Protocol 4: Data Analysis

The relative quantification of **involucrin** mRNA expression can be calculated using the  $\Delta\Delta Cq$  (delta-delta Cq) method.

Procedure:

- Data Collection:
  - Obtain the raw Cq values for both the target gene (IVL) and the chosen housekeeping gene for all samples from the qPCR instrument software.
- Normalization to Housekeeping Gene ( $\Delta Cq$ ):
  - For each sample, calculate the  $\Delta Cq$  by subtracting the average Cq of the housekeeping gene from the average Cq of the IVL gene:
    - $\Delta Cq = Cq(IVL) - Cq(\text{Housekeeping Gene})$
- Normalization to Control Group ( $\Delta\Delta Cq$ ):
  - Calculate the average  $\Delta Cq$  for the control group.
  - For each sample (including the controls), calculate the  $\Delta\Delta Cq$  by subtracting the average  $\Delta Cq$  of the control group from the  $\Delta Cq$  of the sample:
    - $\Delta\Delta Cq = \Delta Cq(\text{Sample}) - \text{Average } \Delta Cq(\text{Control})$
- Calculate Fold Change:
  - The fold change in gene expression relative to the control group is calculated as  $2^{-\Delta\Delta Cq}$ . A value of 1 represents no change, a value greater than 1 indicates upregulation, and a value less than 1 indicates downregulation.
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